molecular formula C16H13NO2 B8344325 [3-(1H-indol-4-yl)-phenyl]-acetic acid

[3-(1H-indol-4-yl)-phenyl]-acetic acid

Cat. No.: B8344325
M. Wt: 251.28 g/mol
InChI Key: IFUUMAHJLRCPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-indol-4-yl)-phenyl]-acetic acid is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-[3-(1H-indol-4-yl)phenyl]acetic acid

InChI

InChI=1S/C16H13NO2/c18-16(19)10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-17-15/h1-9,17H,10H2,(H,18,19)

InChI Key

IFUUMAHJLRCPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C=CNC3=CC=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole (15.52 g, 63.72 mmol), and 3-bromo-phenylacetic acid (13.78 g, 63.72 mmol) in THF (192 mL) were added Palladium catalyst Pd(PPh3)4 (2.21 g, 1.9 mmol) and the freshly prepared sodium hydroxide solution (7.65 g in 90 mL of water). The system was degassed and then charged with nitrogen. The degas procedure was repeated for three times. The mixture was stirred under nitrogen in a 70° C. oil bath for over the weekend. TLC showed the completion of the coupling reaction. The mixture was cooled to room temperature, diluted with ethyl acetate, and separated from water layer. The water layer was acidified with dil. HCl solution to pH 4-5 and extracted with ethyl acetate. The ethyl acetate solution was washed with water, brine, and dried over Na2SO4. After filtration, the solvents were evaporated, and the crude product was purified on a silica gel column to give 13.5 g (84%) of [3-(1H-indol-4-yl)-phenyl]-acetic acid.
Quantity
15.52 g
Type
reactant
Reaction Step One
Quantity
13.78 g
Type
reactant
Reaction Step One
Name
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
2.21 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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